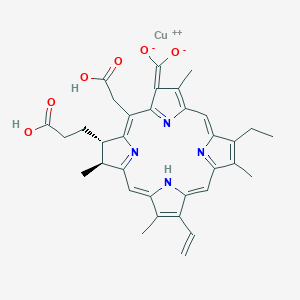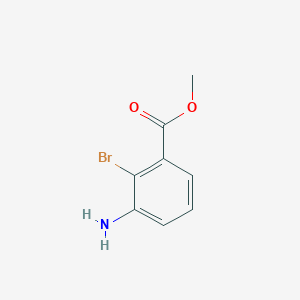
Methyl 3-amino-2-bromobenzoate
概要
説明
Methyl 3-amino-2-bromobenzoate is an organic compound, a derivative of benzoic acid, that contains both amino and bromo functional groups attached to the benzene ring. Its unique structure enables it to undergo various chemical reactions, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of compounds similar to Methyl 3-amino-2-bromobenzoate often involves halogenation, amidation, or other palladium-catalyzed cross-coupling reactions. For instance, a general two-step synthesis approach for related structures starts with palladium-catalyzed arylation followed by acidic deprotection/cyclization sequences (Lefebvre et al., 2010). Another example involves the regioselective bromocyclization of 2-alkynylbenzoic acids to create structurally similar compounds (Zheng et al., 2019).
Molecular Structure Analysis
The molecular structure of Methyl 3-amino-2-bromobenzoate is characterized by the presence of a bromine atom and an amino group on a benzene ring, making it a versatile compound for further chemical transformations. Structural analyses often utilize techniques such as NMR, IR spectroscopy, and X-ray crystallography to determine the configuration and electronic environment of the molecule.
Chemical Reactions and Properties
Compounds like Methyl 3-amino-2-bromobenzoate participate in various chemical reactions, including but not limited to, palladium-catalyzed coupling reactions, nucleophilic substitutions, and cyclization reactions to form heterocycles. These reactions are facilitated by the presence of the amino and bromo functional groups, which act as reactive sites for bond formation (Wu et al., 2013).
科学的研究の応用
Antifungal Applications : A related compound, Methyl 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate, shows significant cytotoxic activity against Malassezia furfur, suggesting potential for developing drug candidates for skin diseases caused by fungi, particularly seborrheic dermatitis (Trifonov et al., 2020).
Antitumor Potential : Research indicates potential antitumor applications due to the synthesis of compounds with radiochemical purity and suitability for metabolism and tissue distribution studies in animals (Hill & Eaddy, 1994).
Nonlinear Optical (NLO) Applications : Methyl 2-amino-5-bromobenzoate, a related compound, has been studied for its optical, thermal, and mechanical stability, indicating potential for NLO applications (Parthasarathy & Gopalakrishnan, 2012).
Synthesis of Key Intermediates in Anti-Cancer Drugs : A study presents a method for the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs that inhibit thymidylate synthase (Cao Sheng-li, 2004).
Thermochromic Applications : Palladium-catalyzed amination of bromofluorans and bromobenzo[a]fluorans produces intense black shades in methyl stearate containing bisphenol A, offering an alternative approach to various amino substituted fluorans (Azizian et al., 2012).
Solubility Data for Drug Development : A study provides valuable thermochemical and solubility data on bromobenzoic acids, which is useful for assessing water solubility of sparingly soluble drugs (Zherikova et al., 2016).
Safety And Hazards
特性
IUPAC Name |
methyl 3-amino-2-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXWZYZFLFEHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544174 | |
| Record name | Methyl 3-amino-2-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-bromobenzoate | |
CAS RN |
106896-48-4 | |
| Record name | Methyl 3-amino-2-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-2-bromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

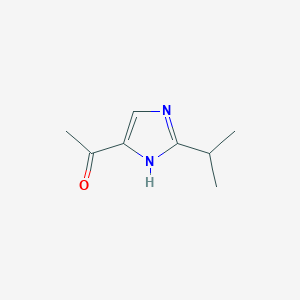


![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B33698.png)
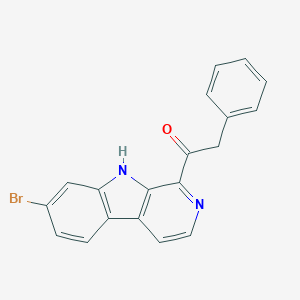


![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)
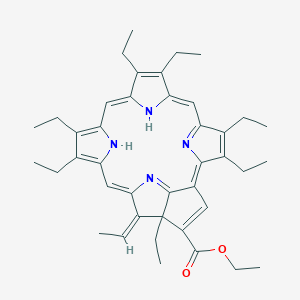
![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)
